Cadmium dilinoleate

Description

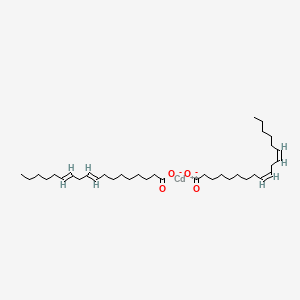

Cadmium dilinoleate is a cadmium carboxylate compound formed by the reaction of cadmium ions with dilinoleic acid (C₁₈H₃₁O₂⁻). Its molecular formula is Cd(C₁₈H₃₁O₂)₂, where two linoleate anions coordinate with a Cd²⁺ cation. Linoleic acid, an unsaturated omega-6 fatty acid, imparts unique physicochemical properties to the compound, including variable solubility in organic solvents and thermal stability.

While specific industrial applications of this compound are sparsely documented, its presence in regulatory banned-substance lists (e.g., Toyota’s manufacturing standards) highlights its historical use in specialized materials, possibly as a stabilizer or pigment . However, cadmium’s high toxicity and environmental persistence have led to strict restrictions under frameworks like the EU’s REACH regulation .

Properties

CAS No. |

67939-62-2 |

|---|---|

Molecular Formula |

C36H62CdO4 |

Molecular Weight |

671.3 g/mol |

IUPAC Name |

cadmium(2+);(9Z,12Z)-octadeca-9,12-dienoate;(9E,12E)-octadeca-9,12-dienoate |

InChI |

InChI=1S/2C18H32O2.Cd/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b7-6+,10-9+;7-6-,10-9-; |

InChI Key |

AFDDMZHIXPLPGI-SYDNRQOSSA-L |

SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Cd+2] |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCCCCCC(=O)[O-].CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].[Cd+2] |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Cd+2] |

Other CAS No. |

67939-62-2 |

Origin of Product |

United States |

Chemical Reactions Analysis

Thermal Decomposition

Cadmium carboxylates generally decompose upon heating:

This aligns with the behavior of cadmium stearate, which decomposes at ~200–300°C .

| Property | Expected Behavior |

|---|---|

| Melting Point | ~100–150°C (estimated) |

| Thermal Stability | Decomposes above 200°C |

| Solubility | Insoluble in water; soluble in nonpolar solvents |

With Acids

Likely reacts with mineral acids to regenerate linoleic acid:

This mirrors cadmium carbonate’s reactivity .

Oxidation

Linoleate’s unsaturated bonds may undergo oxidation in air, forming peroxides or epoxides, while cadmium remains in the +2 oxidation state .

Ligand Exchange

In polar aprotic solvents (e.g., DMSO), ligand substitution could occur with stronger coordinating agents (e.g., S²⁻):

This parallels cadmium’s affinity for sulfur .

Limitations and Research Gaps

The absence of direct studies on cadmium dilinoleate necessitates caution. Future research should focus on:

-

Spectroscopic characterization (FTIR, NMR).

-

Thermogravimetric analysis (TGA) for decomposition kinetics.

-

Ecotoxicological assessments of degradation products.

While extrapolation from analogous compounds provides a framework, experimental validation remains critical.

Comparison with Similar Compounds

Structural and Functional Analogs: Comparative Analysis

Structurally Similar Compounds: Metal Carboxylates

Aluminum Dilinoleate (Al(C₁₈H₃₁O₂)₃)

- Structure : Aluminum replaces cadmium as the central metal ion, forming a trivalent complex.

- Applications : Used in cosmetics as an anticaking agent and viscosity modifier .

- Toxicity : Aluminum compounds are generally regarded as low-risk, though prolonged exposure may pose neurotoxic concerns .

- Regulatory Status : Approved with restrictions in consumer products, contrasting sharply with cadmium-based analogs .

Cadmium Dioleate (Cd(C₁₈H₃₃O₂)₂)

- Structure: Substitution of linoleate (C18:2) with oleate (C18:1), reducing unsaturation.

- Applications : Similar industrial roles as lubricants or polymer additives.

- Toxicity: Shares cadmium’s high toxicity profile, with documented carcinogenic and nephrotoxic effects .

- Regulatory Status : Restricted under ECHA guidelines due to environmental risks .

Table 1: Structural Comparison of Cadmium Dilinoleate with Metal Carboxylates

Functionally Similar Compounds: Industrial and Cosmetic Uses

Diisostearyl Dimer Dilinoleate (C₈₀H₁₄₈O₄)

- Structure: An ester of isostearyl alcohol and dilinoleic acid, lacking metal ions.

- Applications : Widely used in cosmetics (e.g., lipsticks) as an emollient and texture enhancer .

- Regulatory Status : Restricted in EWG VERIFIED® products without safety substantiation .

Zinc Oxide-Stearoyl Glutamic Acid Complex (ZnO-PCC)

- Function : A cadmium-free alternative in pigments and UV blockers.

- Applications : Replaces cadmium-based compounds in cosmetics and coatings due to superior safety .

- Advantage: Non-toxic, biodegradable, and compliant with global chemical regulations .

Table 2: Functional Comparison with this compound

Key Research Findings and Data Gaps

- Toxicity Studies: Cadmium compounds, including dilinoleate, exhibit dose-dependent nephrotoxicity and carcinogenicity in rodent models, with bioaccumulation observed in aquatic ecosystems .

- Thermal Stability: Cadmium carboxylates like dilinoleate decompose at ~250°C, releasing toxic CdO vapors, whereas aluminum analogs degrade at higher temperatures (>300°C) .

- Regulatory Shifts: Increasing adoption of OECD guidelines for cadmium compounds mandates alternatives like ZnO-PCC in industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.